molecular formula C9H9F2NO2 B7864564 (3S)-3-azaniumyl-3-(2,4-difluorophenyl)propanoate

(3S)-3-azaniumyl-3-(2,4-difluorophenyl)propanoate

Cat. No.: B7864564
M. Wt: 201.17 g/mol
InChI Key: RXNSEGYWKJUNMR-QMMMGPOBSA-N
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Description

(3S)-3-azaniumyl-3-(2,4-difluorophenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-azaniumyl-3-(2,4-difluorophenyl)propanoate typically involves the introduction of the azaniumyl group and the difluorophenyl group onto a propanoate backbone. One common method involves the use of fluorinated aromatic compounds and amination reactions. For example, the difluorophenyl group can be introduced via a substitution reaction using a difluorobenzene derivative and a suitable nucleophile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-azaniumyl-3-(2,4-difluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(3S)-3-azaniumyl-3-(2,4-difluorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-azaniumyl-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with biological molecules, while the difluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-azaniumyl-3-(2,4-difluorophenyl)propanoate: Unique due to the presence of both azaniumyl and difluorophenyl groups.

    (3S)-3-azaniumyl-3-(2,4-dichlorophenyl)propanoate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.

    (3S)-3-azaniumyl-3-(2,4-dibromophenyl)propanoate:

Uniqueness

The uniqueness of this compound lies in its combination of an azaniumyl group and a difluorophenyl group, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3S)-3-azaniumyl-3-(2,4-difluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNSEGYWKJUNMR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@H](CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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